molecular formula C41H26O26 B1683822 Vescalagin CAS No. 36001-47-5

Vescalagin

Número de catálogo B1683822
Número CAS: 36001-47-5
Peso molecular: 934.6 g/mol
Clave InChI: UDYKDZHZAKSYCO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vescalagin is a type of hydrolysable tannin known as an ellagitannin . It acts as a preferential catalytic inhibitor of the α isoform of human DNA topoisomerase II . Vescalagin has hypotriglyceridemic and hypoglycemic effects, suggesting it could have therapeutic value against diabetic progression .


Synthesis Analysis

Vescalagin is more hydrophilic and more reactive to electrophilic reagents than its diastereoisomer, castalagin . This difference in reactivity is attributed to the spatial organization of its hydroxyl group at the C1 position of the glycosidic chain . Vescalagin was also found to be more reactive in water extraction than in methanol extraction .


Molecular Structure Analysis

The molecular formula of Vescalagin is C41H26O26 . Its molecular weight is 934.633 . The structure of Vescalagin is composed of a central sugar core, typically a glucose unit, to which gallic acid and gallic acid-derived moieties are esterified .


Chemical Reactions Analysis

Vescalagin has been found to interact with the components of growth media, either by disabling the tannins from further direct action against bacteria or by preventing bacteria from accessing these components . This interaction is likely the source of its antimicrobial activity .


Physical And Chemical Properties Analysis

Vescalagin has a density of 2.0±0.1 g/cm3 . Its index of refraction is 1.858 . It has 26 hydrogen bond acceptors and 16 hydrogen bond donors . Its polar surface area is 455 Å2 .

Aplicaciones Científicas De Investigación

1. Protection of Pancreatic β-Cells

  • Application Summary : Vescalagin has been found to protect pancreatic β-cells against inflammation caused by Methylglyoxal (MG), a primary precursor of advanced glycation end products involved in the pathogenesis of inflammation and diabetes .
  • Methods and Procedures : The study investigated the occurrence of inflammation in pancreatic β-cells in MG-induced diabetic rats and the mechanism by which Vescalagin prevents it .
  • Results and Outcomes : The results showed that Vescalagin downregulates the protein expression levels of advanced glycation end product receptors and CCAAT/enhancer binding protein-β and upregulates the protein expression levels of pancreatic duodenal homeobox-1, nuclear factor erythroid 2-related factor 2 and glyoxalase I from the pancreatic cells . Vescalagin also elevates glutathione and antioxidant enzyme contents and then downregulates c-Jun N-terminal kinase and p38 mitogen-activated protein kinases pathways to protect pancreatic β-cells in MG-administered rats .

2. Antibacterial Properties

  • Application Summary : The effect of growth medium strength on the minimum inhibitory concentration (MIC) of different tannins and tannin extracts against Escherichia coli was systematically investigated .
  • Methods and Procedures : The study used broth microdilution to assay bacteria growth using different growth medium strengths varying from half to double the concentration recommended by the producer .
  • Results and Outcomes : It was observed that MIC values depend on the growth medium strength. With an increase in the growth medium concentration, MIC values rose roughly linearly for all samples, while their relative order remained unchanged .

3. Anti-Hypertriglyceridemic and Anti-Hyperglycemic Effects

  • Application Summary : Vescalagin has been found to have therapeutic value against diabetic progression via its anti-hypertriglyceridemic and anti-hyperglycemic effects .
  • Methods and Procedures : The study investigated the effects of Vescalagin on high-density-lipoprotein-cholesterol content in rats with a high-fat diet .
  • Results and Outcomes : The study reveals that high-density-lipoprotein-cholesterol content increased by 14.4% in the high-fat diet rats treated with Vescalagin .

Safety And Hazards

Vescalagin is not classified as a hazardous substance or mixture . In case of exposure, it is recommended to flush the affected area with plenty of water .

Propiedades

IUPAC Name

7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H26O26/c42-8-1-5-12(24(48)21(8)45)13-6(2-9(43)22(46)25(13)49)39(60)65-34-11(4-63-37(5)58)64-38(59)7-3-10(44)23(47)26(50)14(7)15-18-16(28(52)32(56)27(15)51)17-19-20(30(54)33(57)29(17)53)31(55)35(66-41(19)62)36(34)67-40(18)61/h1-3,11,31,34-36,42-57H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYKDZHZAKSYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H26O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201029283
Record name Castalagin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

934.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vescalagin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Vescalagin

CAS RN

24312-00-3, 36001-47-5
Record name Castalagin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024312003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vescalagin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036001475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vescalagin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297812
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Castalagin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Castalagin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vescalagin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

200 °C
Record name Vescalagin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
1,990
Citations
N Vivas, M Laguerre, I Pianet de Boissel… - Journal of agricultural …, 2004 - ACS Publications
… This study shows, experimentally, that vescalagin has a … mechanics demonstrated that vescalagin was more hydrophilic … the distinct behaviors of vescalagin and castalagin. These …
Number of citations: 38 pubs.acs.org
G NONAKA, T SAKAI, T TANAKA… - Chemical and …, 1990 - jstage.jst.go.jp
The structures of the C-glycosidic ellagitannins, castalagin, vescalagin, casuarinin and stachyurin, have been revised to 1-4 respectively, on the basis of two-dimensional nuclear …
Number of citations: 130 www.jstage.jst.go.jp
Y Matsuo, H Wakamatsu, M Omar, T Tanaka - Organic letters, 2015 - ACS Publications
… of the triphenoyl moieties in vescalagin and castalagin, and … described the structures of vescalagin and castalagin as being … the stereochemistry of vescalagin and castalagin using DFT …
Number of citations: 44 pubs.acs.org
H Wakamatsu, Y Matsuo, M Omar, Y Saito… - Journal of natural …, 2020 - ACS Publications
Vescalagin (1) is a major ellagitannin from young spring leaves of Quercus glauca; however, the amount of 1 decreases as the leaves mature with a concomitant rise in the levels of …
Number of citations: 5 pubs.acs.org
AR Araújo, AC Araújo, RL Reis… - … Biomaterials Science & …, 2021 - ACS Publications
… Moreover, vescalagin/castalagin seem to modulate the normal … We also demonstrate that vescalagin/castalagin can be … with the high efficiency of vescalagin/castalagin to disrupt the …
Number of citations: 11 pubs.acs.org
JL Puech, C Mertz, V Michon… - Journal of agricultural …, 1999 - ACS Publications
… This study was conducted on aqueous solutions of vescalagin … The changes the vescalagin and castalagin contents … This decrease is more rapid in the case of vescalagin regardless …
Number of citations: 61 pubs.acs.org
S Quideau, C Douat‐Casassus… - Angewandte …, 2011 - Wiley Online Library
… vescalagin–FITC conjugate 6, as well as for vescalagin-induced actin aggregates, we conclude that vescalagin … Future studies will be devoted to the elucidation of the vescalagin–actin …
Number of citations: 29 onlinelibrary.wiley.com
C Auzanneau, D Montaudon, R Jacquet, S Puyo… - Molecular …, 2012 - ASPET
… In this study, we investigated such selectivity for vescalagin and … We show that vescalagin preferentially inhibits Top2α-mediated … We also demonstrate that vescalagin acts as a catalytic …
Number of citations: 37 molpharm.aspetjournals.org
E Petit, D Lefeuvre, R Jacquet, L Pouységu… - Angewandte …, 2013 - Wiley Online Library
… selectivity observed when the C1 benzylic alcohol of vescalagin (1) takes part in reactions … of this catechin-containing grapederived beverage in vescalagin-containing oak barrels.[5, 8…
Number of citations: 22 onlinelibrary.wiley.com
TA Fernandes, AMM Antunes… - XV Encontro de …, 2021 - repository.utl.pt
… Vescalagin standard. Also shown are the tandem mass spectra of vescalagin and castalagin … (a1 and a2, respectively) and of castalagin standard (b) and of vescalagin standard (c). …
Number of citations: 2 www.repository.utl.pt

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.